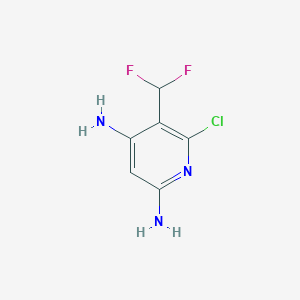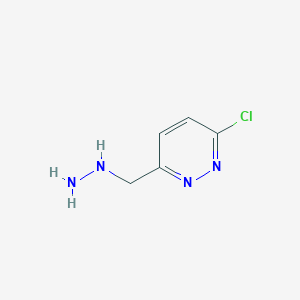
6-Chloro-5-(difluoromethoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H5ClF2N2O. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and difluoromethoxy groups in its structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(difluoromethoxy)pyridin-3-amine typically involves the introduction of the difluoromethoxy group and the chlorination of the pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps such as halogenation, coupling reactions, and purification techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(difluoromethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
6-Chloro-5-(difluoromethoxy)pyridin-3-amine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The presence of the difluoromethoxy group enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in pharmaceuticals or disruption of metabolic processes in pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Difluoromethoxy)pyridin-3-amine
- 3-Pyridinamine, 5-(trifluoromethoxy)
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-5-(difluoromethoxy)pyridin-3-amine is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H5ClF2N2O |
|---|---|
Poids moléculaire |
194.56 g/mol |
Nom IUPAC |
6-chloro-5-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-5-4(12-6(8)9)1-3(10)2-11-5/h1-2,6H,10H2 |
Clé InChI |
PLCHHSDUDJDXDR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1OC(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)






